molecular formula C39H44N2O7 B000048 Hernandezine CAS No. 6681-13-6

Hernandezine

Cat. No.: B000048
CAS No.: 6681-13-6
M. Wt: 652.8 g/mol
InChI Key: FUZMQNZACIFDBL-KYJUHHDHSA-N
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Description

Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
This compound has been reported in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
from Thalictrum glandulosissimum;  structure given in first source;  RN given refers to (1beta)-isomer;  RN for cpd without isomeric designation not avail 3/91

Properties

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMQNZACIFDBL-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216926
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6681-13-6
Record name (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6681-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandezine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Hernandezine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hernandezine, a bisbenzylisoquinoline alkaloid with significant potential in oncological research. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and drug development applications.

Chemical Identity and Structure

This compound is a complex tetrahydroquinoline alkaloid belonging to the bisbenzylisoquinoline class.[1] It is a natural product that has been isolated from plants of the Thalictrum genus, particularly Thalictrum glandulosissimum, a plant utilized in traditional Chinese medicine.[2][3][4] The core structure of this compound consists of two benzyl-tetrahydroquinoline units linked by ether groups.[5]

The definitive chemical structure is presented below:

Chemical Formula: C₃₉H₄₄N₂O₇[5]

IUPAC Name: (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene[5]

SMILES (Isomeric): CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC[3][5]

While the structure has been elucidated, specific primary ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction data for this compound were not available in the surveyed literature. Such data are foundational for absolute structural confirmation and are typically found in specialized natural product chemistry publications.

Physicochemical and Quantitative Data

The known physicochemical properties and biological activity data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 652.8 g/mol [5][6]
CAS Number 6681-13-6[1][5][7]
Physical Form Powder[7]
Melting Point 156-157 °C[7]
Optical Activity [α]D +216° (c=1, chloroform)[7]
XLogP3 6.4[5][6][8]
Topological Polar Surface Area 71.1 Ų[3][5][8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 9[8]
Rotatable Bond Count 5[8]
Solubility Soluble in chloroform; poorly soluble in ethanol, methanol.[7]

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Exposure TimeSource
A549Lung Cancer7.5972 h[5]
H1299Lung Cancer6.7472 h[5]
HepG2Liver Cancer7.4272 h[5]
Hep3BLiver Cancer6.7172 h[5]
Capan-1Pancreatic Cancer47.724 h[9]
Capan-1Pancreatic Cancer14.848 h[9]
SW1990Pancreatic Cancer40.124 h[9]
SW1990Pancreatic Cancer27.548 h[9]
LO2Normal Liver Hepatocytes65.172 h[5]

Mechanism of Action: AMPK Activation and Autophagy Induction

This compound has been identified as a novel, natural activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[2][4] Its mechanism of action is particularly relevant in the context of drug-resistant cancers that are often apoptosis-resistant. By directly activating AMPK, this compound triggers a signaling cascade that leads to autophagic cell death.[4][5]

The key steps in this pathway are:

  • AMPK Activation: this compound directly or indirectly activates AMPK, leading to its phosphorylation.[5][6] One proposed mechanism is that this compound prevents the dephosphorylation of phosphorylated AMPK, thus prolonging its activity.[6]

  • mTORC1 Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][5] This is a crucial step for initiating autophagy.

  • Autophagy Induction: Inhibition of mTORC1 de-represses the ULK1 complex, a key initiator of autophagy.[5] This leads to the formation of autophagosomes, which sequester cellular components for degradation.

  • Autophagic Cell Death: In cancer cells, particularly those resistant to apoptosis, the sustained and intense autophagy induced by this compound leads to cell death.[2][5]

Some studies also indicate that this compound can increase the generation of reactive oxygen species (ROS), which can act upstream to further activate the AMPK signaling pathway.[2]

Hernandezine_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS Induces AMPK AMPK (Energy Sensor) This compound->AMPK Activates ROS->AMPK Activates mTORC1 mTORC1 (Growth Regulator) AMPK->mTORC1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy Induction (Autophagosome Formation) ULK1->Autophagy Initiates CellDeath Autophagic Cell Death (in Apoptosis-Resistant Cancer) Autophagy->CellDeath Leads to

Figure 1: this compound-induced AMPK/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the isolation of this compound and its characterization in key biological assays.

This protocol outlines a general method for the extraction of the total alkaloid fraction from the plant source, which would then be subjected to further chromatographic separation to yield pure this compound.[8]

Isolation_Workflow start Air-dried, powdered Thalictrum glandulosissimum plant material extraction Extract with 95% aq. Ethanol start->extraction partition1 Partition between Ethyl Acetate (EtOAc) and 3% Tartaric Acid extraction->partition1 aqueous_layer Aqueous Layer (Acidic) partition1->aqueous_layer organic_layer1 EtOAc Layer (Discard) partition1->organic_layer1 ph_adjust Adjust aqueous layer to pH 9 with saturated Na₂CO₃ aqueous_layer->ph_adjust partition2 Extract aqueous layer with EtOAc ph_adjust->partition2 organic_layer2 EtOAc Layer (Contains total alkaloids) partition2->organic_layer2 aqueous_layer2 Aqueous Layer (Discard) partition2->aqueous_layer2 end Subject to Chromatography (Silica, HPLC) for purification of this compound organic_layer2->end

Figure 2: General workflow for the isolation of alkaloids.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][10]

  • Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[5] Create serial dilutions to achieve the desired final concentrations for treatment.

  • Treatment: Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).[5][10] Include a DMSO-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.05 mg/mL and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine IC₅₀ values using appropriate software.[5]

Confirming autophagy induction requires multiple lines of evidence. The two most common methods are the quantification of LC3-positive puncta and the analysis of LC3 protein conversion via Western blot.[5][11]

4.3.1 Visualization of LC3 Puncta by Fluorescence Microscopy

This method visualizes the relocalization of the LC3 protein to the autophagosome membrane.[5][11]

  • Cell Preparation: Plate cells on coverslips in a 6- or 12-well plate. For transient expression, transfect cells with an EGFP-LC3 plasmid for 24 hours.[5]

  • Treatment: Treat cells with this compound (e.g., 10 µM) or a DMSO control for 24 hours.[5]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 or saponin.

  • Staining (for endogenous LC3): If not using EGFP-LC3, incubate cells with a primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-tagged secondary antibody (e.g., TRITC) for 1 hour at 37°C.[5]

  • Mounting and Imaging: Mount coverslips onto slides using mounting media.[5] Capture images using a fluorescence or confocal microscope.

  • Quantification: Quantify autophagy by counting the number of cells exhibiting a punctate fluorescence pattern (e.g., ≥10 dots per cell).[5] Score a minimum of 1000 cells from random fields.

4.3.2 Monitoring LC3-I to LC3-II Conversion by Western Blot

This biochemical assay detects the lipidation of cytosolic LC3-I (18 kDa) to the autophagosome-associated form, LC3-II (16 kDa).[5]

  • Cell Lysis: Treat cells with this compound for the desired time. To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 10 nM Bafilomycin A1) for the final 3 hours of the experiment.[5][12] Harvest and lyse the cells in an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody against LC3.[5] Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio indicates autophagy induction.[5] A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence confirms active autophagic flux.[5][11]

References

Hernandezine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandezine, a bisbenzylisoquinoline alkaloid derived from plants of the Thalictrum genus, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2] Unlike conventional chemotherapeutics that often face challenges with drug resistance, this compound effectively induces cell death in various cancer types, including apoptosis-resistant and multidrug-resistant (MDR) cells.[3][4][5] Its primary mode of action involves the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][6][7] This activation triggers a cascade of downstream signaling events, leading to multiple forms of programmed cell death, including apoptosis, necroptosis, and a unique dual-modulatory effect on autophagy. This guide provides an in-depth technical overview of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development.

Core Mechanism: AMPK Activation and Downstream Signaling

The cornerstone of this compound's anti-cancer activity is its function as a direct activator of AMP-activated protein kinase (AMPK).[3][6] Activation of AMPK disrupts the metabolic balance in cancer cells, which are heavily reliant on pathways like aerobic glycolysis (the Warburg effect) and de novo lipogenesis for rapid proliferation.[8] this compound-induced AMPK activation initiates several key downstream signaling cascades.

  • ROS-AMPK-mTOR Axis : this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][9] This ROS generation acts as an upstream signal that promotes the phosphorylation and activation of AMPK.[6][10][11] Activated AMPK, in turn, negatively regulates the mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth and proliferation that is often hyperactivated in cancer.[1][11]

  • PI3K/AKT Pathway Inhibition : Studies in hepatocellular carcinoma have shown that this compound inhibits the phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT) signaling pathway.[2][9] The inactivation of this pro-survival pathway contributes to the inhibition of cell proliferation and the induction of apoptosis.[9]

  • MAPK Pathway Activation : In breast cancer cells, this compound treatment increases the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK, and p38, contributing to the induction of cell death.[1]

Signaling Pathway Overview

Hernandezine_Signaling cluster_outcomes Cellular Outcomes HER This compound ROS ↑ Reactive Oxygen Species (ROS) HER->ROS AMPK AMPK Activation HER->AMPK Direct Activation PI3K_AKT PI3K/AKT Pathway (Inhibition) HER->PI3K_AKT ROS->AMPK mTOR mTOR Signaling (Inhibition) AMPK->mTOR MAPK MAPK Signaling (JNK, ERK, p38) (Activation) AMPK->MAPK Autophagy Autophagy Modulation AMPK->Autophagy Apoptosis Apoptosis AMPK->Apoptosis Necroptosis Necroptosis AMPK->Necroptosis mTOR->Autophagy PI3K_AKT->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest PI3K_AKT->CellCycleArrest MAPK->Apoptosis

Caption: this compound's core signaling cascade in cancer cells.

Modes of Induced Cell Death

This compound induces cancer cell death through multiple, interconnected pathways, making it effective even in cells resistant to conventional apoptosis.[1][3]

Autophagy: A Dual-Edged Sword

A fascinating aspect of this compound's mechanism is its dual effect on autophagy.[1] It initially triggers autophagosome formation through both canonical (AMPK-dependent) and noncanonical pathways.[1][12] However, it concurrently impairs the late stage of autophagy by disrupting lysosomal function.[1][13] This is achieved by increasing lysosomal pH and inhibiting the maturation of critical lysosomal proteases like cathepsin D.[12] The result is a blockage of autophagic flux, leading to the accumulation of non-degradative autolysosomes and ultimately contributing to autophagic cell death.[6][13] This process also involves mitophagy, the selective degradation of damaged mitochondria.[1][13]

Autophagy_Flux cluster_process HER This compound Formation Autophagosome Formation (Canonical & Noncanonical) HER->Formation Induces Degradation Lysosomal Degradation HER->Degradation Inhibits Fusion Autolysosome Formation (Fusion with Lysosome) Formation->Fusion Fusion->Degradation Death Autophagic Cell Death Fusion->Death Accumulation of Dysfunctional Autolysosomes Degradation->Death

Caption: Dual modulation of autophagic flux by this compound.

Apoptosis and Necroptosis

In addition to autophagy, this compound is a potent inducer of apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[1][12][13]

  • Apoptosis : this compound triggers the intrinsic, mitochondrial-regulated apoptosis pathway.[1] This is characterized by a loss of mitochondrial membrane potential, increased ROS generation, an elevated Bax/Bcl-2 ratio, downregulation of anti-apoptotic proteins like XIAP and Mcl-1, and the cleavage and activation of executioner caspases (e.g., caspase-3) and PARP.[1]

  • Necroptosis : The induction of cell death by this compound can be suppressed by necroptosis inhibitors, confirming the activation of this cell death pathway alongside apoptosis and autophagy.[1]

Cell Cycle Arrest

In hepatocellular carcinoma cell lines (HepG2 and Hep3B), this compound has been shown to cause a significant G0/G1 phase cell cycle arrest.[2][9] This effect is mediated by the inhibition of the PI3K/AKT pathway, which disrupts the formation of the cyclin-dependent kinase 4 (CDK4) and cyclin D1 dimer required for G1 phase progression.[2][9]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified across various cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
Cell LineCancer TypeIC₅₀ (μM)Citation
A549Lung Cancer7.59[3]
H1299Lung Cancer6.74[3]
MCF-7Breast Cancer>10 (approx.)[3]
HepG2Liver Cancer7.42[3]
Hep3BLiver Cancer6.71[3]
Capan-1Pancreatic Cancer47.7[10][11]
SW1990Pancreatic Cancer40.1[10][11]
HeLaCervical Cancer>10 (approx.)[3]
PC3Prostate Cancer>10 (approx.)[3]
LO2Normal Hepatocytes65.1[3]

Note: The higher IC₅₀ value in the normal LO2 cell line suggests a degree of selective cytotoxicity towards cancer cells.[3]

Table 2: Summary of Molecular Effects of this compound Treatment
Pathway/MarkerEffectCancer ModelsCitation
AMPK Signaling
p-AMPKIncreasedVarious[3][11]
p-ACCIncreasedVarious[3]
mTOR Signaling
p-mTOR / p-p70S6KDecreasedPancreatic[11]
Apoptosis
Cleaved Caspase-3IncreasedGastric, Lung[1]
Cleaved PARPIncreasedBreast[1]
Bax/Bcl-2 RatioIncreasedBreast[1]
XIAP, Mcl-1DecreasedLung[1]
Autophagy
LC3-II ConversionIncreasedVarious[1][3][10]
SQSTM1/p62Increased (flux block)Breast[1]
MAPK Signaling
p-JNK, p-ERK, p-p38IncreasedBreast[1]
Cell Cycle
G0/G1 Phase CellsIncreasedLiver[2][9]

Key Experimental Protocols

The following are generalized methodologies for experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)
  • Cell Seeding : Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 μM to 100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blotting for Protein Expression
  • Cell Lysis : After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking & Antibody Incubation : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, LC3, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin or GAPDH).

Autophagic Flux Analysis (RFP-GFP-LC3 Reporter Assay)
  • Transfection : Transfect cells with a tandem fluorescent mRFP-GFP-LC3 plasmid. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while RFP fluorescence persists.

  • Treatment : After transfection, treat the cells with this compound or controls (e.g., Bafilomycin A1, a known autophagy flux inhibitor).

  • Imaging : Visualize the cells using a fluorescence or confocal microscope.

  • Analysis :

    • Autophagosomes : Appear as yellow puncta (colocalization of GFP and RFP).

    • Autolysosomes : Appear as red-only puncta (GFP is quenched).

    • An increase in yellow puncta indicates induction of autophagy. An accumulation of red puncta (or a high red-to-yellow ratio) after treatment, especially compared to a positive control, indicates successful fusion but impaired lysosomal degradation, confirming a block in autophagic flux.[1]

Experimental Workflow Example

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis & Interpretation Start Cancer Cell Line Culture (e.g., A549, HepG2) Treat Treat with this compound (Dose- and Time-course) Start->Treat MTT Cell Viability (MTT Assay) Treat->MTT WB Protein Expression (Western Blot) Treat->WB FC Cell Cycle / Apoptosis (Flow Cytometry) Treat->FC Flux Autophagic Flux (RFP-GFP-LC3) Treat->Flux ROS ROS Measurement (DCFH-DA) Treat->ROS Result_MTT Calculate IC₅₀ MTT->Result_MTT Result_WB Quantify Protein Levels (p-AMPK, LC3-II, etc.) WB->Result_WB Result_FC Determine Cell Cycle Distribution & Apoptotic Rate FC->Result_FC Result_Flux Assess Autophagosome vs. Autolysosome Accumulation Flux->Result_Flux Result_ROS Quantify ROS Production ROS->Result_ROS

References

The Botanical Treasury of Hernandezine: An In-depth Guide to its Natural Sources in Thalictrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sourcing of Hernandezine, a promising bisbenzylisoquinoline alkaloid, from various species of the genus Thalictrum. This document provides a comprehensive overview of the known Thalictrum species containing this compound, detailed methodologies for its extraction and quantification, and a summary of the available, albeit limited, quantitative data.

Introduction to this compound and the Genus Thalictrum

This compound is a bioactive bisbenzylisoquinoline alkaloid that has garnered significant interest in the scientific community for its potential therapeutic applications, including its use in managing hypertension and its cytotoxic effects on cancer cells. The genus Thalictrum, commonly known as meadow-rue, belongs to the Ranunculaceae family and comprises a diverse group of perennial herbs. These plants are rich sources of various alkaloids, with this compound being a notable constituent in several species. This guide aims to serve as a foundational resource for researchers looking to isolate and study this compound from its natural plant sources.

Thalictrum Species as Natural Sources of this compound

This compound has been identified in a variety of Thalictrum species. While its presence is qualitatively documented in several publications, comprehensive quantitative data across different species and plant parts remain scarce. The following species have been reported to contain this compound:

  • Thalictrum hernandezii [1]

  • Thalictrum fendleri [1]

  • Thalictrum podocarpum [1]

  • Thalictrum rochebrunianum [1]

  • Thalictrum glandulosissimum [1][2]

  • Thalictrum flavum

  • Thalictrum simplex [1]

Quantitative Analysis of this compound in Thalictrum Species

Despite the identification of this compound in multiple Thalictrum species, there is a notable lack of published quantitative data regarding its concentration. Most studies focus on the isolation and structural elucidation of a range of alkaloids from a particular species, rather than the specific quantification of this compound.

The table below has been structured to present quantitative data; however, due to the limited information available in the reviewed scientific literature, specific yield percentages or concentrations of this compound from various Thalictrum species could not be populated. This represents a significant research gap for scientists interested in the natural sourcing and commercialization of this compound.

Thalictrum SpeciesPlant PartThis compound Content (mg/g dry weight or % yield)Reference
Thalictrum podocarpumRootsData not available[1]
Thalictrum glandulosissimumWhole PlantData not available[1][2]
Thalictrum flavumRootsData not available
Thalictrum fendleriNot SpecifiedData not available[1]
Thalictrum rochebrunianumNot SpecifiedData not available[1]
Thalictrum simplexNot SpecifiedData not available[1]
Thalictrum hernandeziiNot SpecifiedData not available[1]

Experimental Protocols

General Alkaloid Extraction from Thalictrum Species

A general protocol for the extraction of total alkaloids from Thalictrum plants can be adapted for the initial isolation of this compound. The following method is based on a patented extraction process for Thalictrum alkaloids.

Objective: To extract total alkaloids from the plant material.

Materials and Reagents:

  • Dried and pulverized Thalictrum plant material (e.g., roots, whole plant)

  • 0.5-5% Hydrochloric acid solution

  • Ammonia water

  • Methanol

  • Activated carbon

  • Ethanol

Procedure:

  • Percolation Extraction: Macerate the pulverized plant material with a 0.5-5% hydrochloric acid solution to extract the alkaloids.

  • Filtration and Concentration: Filter the extract and subject it to ultrafiltration. The permeate is then concentrated using a nanofiltration membrane.

  • Column Chromatography: Pass the concentrated solution through a macroporous resin column.

  • Elution and Precipitation: Elute the column with water and collect the eluate. Adjust the pH of the collected liquid to 8-10 with ammonia water to precipitate the total alkaloids.

  • Purification: Allow the precipitate to settle, then centrifuge to collect the solid. Dissolve the precipitate in methanol and decolorize with activated carbon.

  • Crystallization: Induce crystallization by cold preservation. The resulting crystals can be further purified by recrystallization from an ethanol solution.

UPLC-MS/MS Method for Quantification of this compound

While a specific validated method for this compound quantification in Thalictrum plant material is not detailed in the available literature, a validated UHPLC-MS/MS method for the quantification of this compound in rat plasma has been published.[3] This method provides a strong foundation for developing a similar assay for plant extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (based on the analysis in plasma): [3]

  • Column: Agilent ZORBAX Eclipse Plus C18

  • Mobile Phase: Isocratic elution with acetonitrile and water (containing 10mM ammonium acetate)[3]

  • Flow Rate: Not specified for plant material

  • Column Temperature: Not specified for plant material

Mass Spectrometry Conditions (based on the analysis in plasma): [3]

  • Ionization Mode: Positive Ionization

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 653.4 → 411.2[3]

  • Internal Standard (IS) Example: Tetrandrine (m/z 623.3 → 381.3)[3]

Method Validation: A method for quantifying this compound in plant extracts would require validation according to ICH guidelines (Q2R1), including assessment of:[4]

  • Specificity

  • Linearity

  • Lower Limit of Detection (LOD)

  • Lower Limit of Quantification (LOQ)

  • Precision (intra-day and inter-day)

  • Accuracy (recovery)

  • Stability

Visualized Workflows and Pathways

General Experimental Workflow for this compound Isolation and Quantification

G Start Dried Thalictrum Plant Material Pulverization Pulverization Start->Pulverization Extraction Acidic Aqueous Extraction (e.g., 0.5-5% HCl) Pulverization->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Quantification Quantification (UPLC-MS/MS) Isolated_this compound->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Final_Result This compound Concentration Data_Analysis->Final_Result

Caption: Workflow for this compound Isolation.

Logical Relationship of Analytical Method Validation

G cluster_validation Method Validation Parameters (ICH Q2R1) Method Analytical Method (UPLC-MS/MS) Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity establishes LOD_LOQ LOD & LOQ Method->LOD_LOQ determines Precision Precision Method->Precision assesses Accuracy Accuracy Method->Accuracy verifies Stability Stability Method->Stability confirms

Caption: Analytical Method Validation Parameters.

Conclusion and Future Directions

While it is well-established that several Thalictrum species are natural sources of this compound, this guide highlights a significant gap in the scientific literature concerning the quantitative assessment of this alkaloid in its native plant sources. The provided experimental protocols, adapted from existing literature on Thalictrum alkaloids and this compound analysis in biological matrices, offer a solid starting point for researchers. Future research should focus on systematic screening and quantitative analysis of this compound across various Thalictrum species and different plant parts to identify high-yielding sources. Such studies are crucial for advancing the research and development of this compound for potential pharmaceutical applications.

References

The Diverse Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBIQAs) are a large and structurally diverse class of natural products predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have garnered significant attention in the scientific community for their wide array of potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of key BBIQAs, including their cytotoxic, anti-inflammatory, anti-arrhythmic, and neuroprotective effects. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visualizations of the underlying molecular mechanisms.

Core Pharmacological Properties and Quantitative Data

BBIQAs exhibit a remarkable range of biological activities, making them promising candidates for the development of novel therapeutics. The following sections summarize the key pharmacological properties of selected BBIQAs, with quantitative data presented for easy comparison.

Table 1: Cytotoxic Effects of Bisbenzylisoquinoline Alkaloids
AlkaloidCancer Cell LineAssayIC50 (µM)Citation(s)
Tetrandrine MOLT-4 (Human T-cell leukemia)MTT4.43 ± 0.22
MOLT-4/DNR (Doxorubicin-resistant)MTT3.62 ± 0.22
Isotetrandrine MOLT-4 (Human T-cell leukemia)MTT2.19 ± 0.27
MOLT-4/DNR (Doxorubicin-resistant)MTT2.28 ± 0.33
Cycleanine Ovcar-8 (Ovarian cancer)SRB7-14
A2780 (Ovarian cancer)SRB7-14
Ovcar-4 (Ovarian cancer)SRB7-14
Igrov-1 (Ovarian cancer)SRB7-14
2'-norcocsuline A2780 (Ovarian cancer)SRB0.8–2.9
Igrov-1 (Ovarian cancer)SRB0.8–2.9
Ovcar-8 (Ovarian cancer)SRB0.8–2.9
Ovcar-4 (Ovarian cancer)SRB0.8–2.9
Isochondodendrine A2780 (Ovarian cancer)SRB3.5–17
Igrov-1 (Ovarian cancer)SRB3.5–17
Ovcar-8 (Ovarian cancer)SRB3.5–17
Ovcar-4 (Ovarian cancer)SRB3.5–17
Table 2: Anti-arrhythmic Effects of Bisbenzylisoquinoline Alkaloids
AlkaloidIon ChannelCell TypeAssayIC50 (µM)Citation(s)
Dauricine IKr (rapidly activating delayed rectifier K+ current)Guinea pig ventricular myocytesPatch Clamp16
IKs (slowly activating delayed rectifier K+ current)Guinea pig ventricular myocytesPatch Clamp33
Table 3: Toxicity of Bisbenzylisoquinoline Alkaloids
AlkaloidAnimal ModelRoute of AdministrationLD50Citation(s)
Tetrandrine MiceIntravenous444.67 ± 35.76 mg/kg
Dauricine MiceIntraperitoneal150 mg/kg (caused significant alveolar edema and hemorrhage)

Signaling Pathways and Mechanisms of Action

The pharmacological effects of BBIQAs are mediated through their interaction with a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new drugs.

Anti-inflammatory Effects of Tetrandrine via NF-κB Pathway

Tetrandrine has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G Tetrandrine's Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Pro_inflammatory_genes induces Tetrandrine Tetrandrine Tetrandrine->IKK inhibits

Caption: Tetrandrine inhibits the NF-κB signaling pathway.

Neuroprotective Effects of Liensinine and Neferine via Autophagy

Liensinine and neferine have demonstrated neuroprotective properties, in part, by modulating the autophagy pathway. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in neurodegenerative diseases.

G Neuroprotection by Liensinine & Neferine via Autophagy Amyloid_beta Amyloid-β (Aβ) Neuronal_damage Neuronal Damage Amyloid_beta->Neuronal_damage induces Autophagy Autophagy Autophagy->Amyloid_beta clears Cell_survival Neuronal Survival Autophagy->Cell_survival leads to Liensinine Liensinine Liensinine->Autophagy promotes Neferine Neferine Neferine->Autophagy promotes

Caption: Liensinine and Neferine promote neuroprotection by enhancing autophagy.

Experimental Protocols

To facilitate the replication and further investigation of the pharmacological properties of BBIQAs, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Cell culture medium

  • Test compound (Bisbenzylisoquinoline alkaloid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BBIQA in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow Start Start Seed_cells Seed Cells in 96-well plate Start->Seed_cells Add_compound Add BBIQA (various concentrations) Seed_cells->Add_compound Incubate Incubate (24-72h) Add_compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_solubilizer Add Solubilization Solution Incubate_MTT->Add_solubilizer Read_absorbance Read Absorbance (570 nm) Add_solubilizer->Read_absorbance Analyze_data Calculate IC50 Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-arrhythmic Activity: Patch-Clamp Electrophysiology

The patch-clamp technique is a powerful tool for studying the effects of compounds on ion channels, which are critical for cardiac action potential and rhythm.

Materials:

  • Isolated cardiomyocytes (e.g., from guinea pig ventricle)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Microscope

  • Perfusion system

  • Extracellular and intracellular solutions

  • Test compound (e.g., Dauricine)

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from the heart of a suitable animal model (e.g., guinea pig) using enzymatic digestion.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single cardiomyocyte. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration. This allows for control of the membrane potential and recording of the total ionic currents flowing across the cell membrane.

  • Data Recording:

    • Voltage-Clamp Mode: To study the effect on specific ion channels (e.g., potassium channels), apply a series of voltage steps to the cell and record the resulting currents. Apply the BBIQA to the perfusion solution and record the changes in the current amplitude and kinetics.

    • Current-Clamp Mode: To study the effect on the action potential, inject a small current to elicit an action potential and record the changes in its shape and duration after the application of the BBIQA.

  • Data Analysis: Analyze the recorded currents or action potentials to determine the effect of the compound. For ion channel studies, dose-response curves can be generated to calculate the IC50 value for channel blockade. For action potential studies, changes in parameters like action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured.

G Patch-Clamp Electrophysiology Workflow Start Start Isolate_cells Isolate Cardiomyocytes Start->Isolate_cells Form_seal Form Giga-seal on a cell Isolate_cells->Form_seal Prepare_pipette Prepare Micropipette Prepare_pipette->Form_seal Whole_cell Establish Whole-cell Configuration Form_seal->Whole_cell Record_baseline Record Baseline Currents/Action Potentials Whole_cell->Record_baseline Apply_compound Apply BBIQA Record_baseline->Apply_compound Record_effect Record Effect of BBIQA Apply_compound->Record_effect Analyze_data Analyze Data (IC50, APD change) Record_effect->Analyze_data End End Analyze_data->End

Caption: Workflow for assessing anti-arrhythmic activity using patch-clamp.

NF-κB Activity: Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct

  • 96-well plates

  • Cell culture medium

  • Test compound (e.g., Tetrandrine)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the BBIQA for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.

  • Luciferase Assay: Add the luciferase assay reagent to each well. This reagent contains the substrate luciferin.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activation for each concentration of the BBIQA.

G NF-κB Luciferase Reporter Assay Workflow Start Start Seed_cells Seed Reporter Cells Start->Seed_cells Pre_treat Pre-treat with BBIQA Seed_cells->Pre_treat Stimulate Stimulate with NF-κB Activator Pre_treat->Stimulate Lyse_cells Lyse Cells Stimulate->Lyse_cells Add_reagent Add Luciferase Reagent Lyse_cells->Add_reagent Measure_luminescence Measure Luminescence Add_reagent->Measure_luminescence Analyze_data Analyze Data Measure_luminescence->Analyze_data End End Analyze_data->End

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion

Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with therapeutic potential in various disease areas, including oncology, inflammation, cardiovascular disorders, and neurodegenerative diseases. This technical guide has provided a comprehensive overview of their key pharmacological properties, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways modulated by these alkaloids offers valuable insights for the development of targeted therapies. Further research into the structure-activity relationships, pharmacokinetic profiles, and safety of BBIQAs is warranted to fully realize their clinical potential.

Hernandezine: A Novel AMPK Activator for Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer, leading to high rates of disease recurrence and patient mortality. A key mechanism underlying this resistance is the evasion of apoptosis, the programmed cell death pathway typically targeted by conventional cancer therapies. This has spurred the search for novel therapeutic agents that can induce alternative cell death pathways in apoptosis-resistant cancer cells. Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate. This technical guide consolidates the current research on this compound, presenting it as a novel and potent activator of AMP-activated protein kinase (AMPK). Through direct AMPK activation, this compound initiates a cascade of downstream signaling events that culminate in autophagic cell death, a mechanism that is particularly effective in drug-resistant and apoptosis-defective cancer cells. This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the key signaling pathways.

Introduction

Drug resistance in cancer is a complex phenomenon, with apoptosis evasion being a critical factor.[1] Cancer cells can acquire resistance to a wide array of chemotherapeutic agents by disrupting the apoptotic signaling cascade.[1] This necessitates the development of therapeutic strategies that can bypass the apoptotic machinery. One such strategy is the induction of autophagic cell death.

This compound, a natural alkaloid, has been identified as a potent inducer of autophagic cell death in a variety of cancer cell lines.[1][2] Its mechanism of action is centered on the direct activation of AMP-activated protein kinase (AMPK), a crucial energy sensor and regulator of cellular metabolism.[2][3] Activation of AMPK by this compound triggers autophagy, a cellular recycling process, which in the context of cancer can lead to cell death.[2] This guide will delve into the technical details of this compound's function as an AMPK activator and its potential as a therapeutic agent for drug-resistant cancers.

Quantitative Data on this compound's Cytotoxicity

This compound has demonstrated significant and selective cytotoxicity against a broad panel of human cancer cell lines, while exhibiting considerably lower toxicity towards normal cells.[2] The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its efficacy.

Cell LineCancer TypeIC50 (µM)Reference
Cancer Cell Lines
A549Lung Cancer7.59[2]
H1299Lung Cancer6.74[2]
MCF-7Breast CancerNot specified, but potent[2]
PC3Prostate CancerNot specified, but potent[2]
HepG2Liver Cancer7.42[2]
Hep3BLiver Cancer6.71[2]
HeLaCervical CancerNot specified, but potent[2]
Capan-1Pancreatic Ductal Adenocarcinoma47.7 (24h), 14.8 (48h)[4]
SW1990Pancreatic Ductal Adenocarcinoma40.1 (24h), 27.5 (48h)[4]
DLD-1 Bax-Bak DKOApoptosis-Resistant Colon CancerSimilar to wild-type[2]
HCT-8 (Taxol-resistant)Drug-Resistant Colon CancerEffective at 10 µM[2]
Normal Cell Lines
LO2Normal Human Hepatocytes65.1[2]

Signaling Pathways and Experimental Workflows

The mechanism of this compound-induced cell death is rooted in the activation of the AMPK signaling pathway, leading to autophagy. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.

Hernandezine_AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Direct Activation mTOR mTOR AMPK->mTOR Inhibition Ulk1 Ulk1 AMPK->Ulk1 Activation mTOR->Ulk1 Inhibition Autophagy Autophagy Ulk1->Autophagy CellDeath Autophagic Cell Death (in Drug-Resistant Cancer) Autophagy->CellDeath

Caption: this compound directly activates AMPK, leading to mTOR inhibition and subsequent Ulk1 activation, which initiates autophagy and results in autophagic cell death in drug-resistant cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment CancerCells Drug-Resistant Cancer Cells HernandezineTreatment This compound Treatment (e.g., 10 µM, 24h) CancerCells->HernandezineTreatment AutophagyAssay Autophagy Assessment (GFP-LC3 puncta) HernandezineTreatment->AutophagyAssay CellDeathAssay Cell Death Analysis (Annexin V Flow Cytometry) HernandezineTreatment->CellDeathAssay WesternBlot Protein Analysis (p-AMPK, LC3-II) HernandezineTreatment->WesternBlot Result Confirmation of AMPK-mediated Autophagic Cell Death

Caption: Experimental workflow for investigating the effects of this compound on drug-resistant cancer cells.

Logical_Relationship This compound This compound AutophagicCellDeath Autophagic Cell Death This compound->AutophagicCellDeath ApoptosisResistant Apoptosis-Resistant Cancer Cells (e.g., Bax/Bak DKO) ApoptosisResistant->AutophagicCellDeath DrugResistant Multidrug-Resistant Cancer Cells (e.g., Taxol-resistant) DrugResistant->AutophagicCellDeath

Caption: this compound induces autophagic cell death, bypassing resistance to apoptosis and multidrug resistance in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and this compound Treatment
  • Cell Lines: A panel of human cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), PC3 (prostate), HepG2 (liver), Hep3B (liver), H1299 (lung), Capan-1 (pancreatic), and SW1990 (pancreatic) are utilized. Apoptosis-resistant models such as DLD-1 Bax-Bak double knockout (DKO) colon cancer cells and drug-resistant models like taxol-resistant HCT-8 colon cancer cells are also employed.[2][4] Normal human hepatocytes (LO2) are used as a control for cytotoxicity comparison.[2]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-100 µM). Control cells are treated with an equivalent amount of DMSO.

Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Autophagy Assessment (GFP-LC3 Puncta Formation)
  • Principle: The microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). When tagged with Green Fluorescent Protein (GFP), the localization of LC3-II to autophagosomes appears as distinct puncta.

  • Protocol:

    • Seed cells on glass coverslips in 24-well plates.

    • Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with this compound (e.g., 10 µM) for another 24 hours.

    • Fix the cells with 4% paraformaldehyde, and mount the coverslips onto microscope slides.

    • Observe the cells under a fluorescence microscope.

    • Quantify the percentage of cells with GFP-LC3 puncta (typically >10 dots per cell).[2]

Cell Death Analysis (Annexin V/Propidium Iodide Staining)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound as required.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for assessing the phosphorylation status of AMPK and the conversion of LC3-I to LC3-II.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, LC3, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vitro AMPK Kinase Assay
  • Principle: This cell-free assay directly measures the ability of this compound to activate AMPK enzyme activity.

  • Protocol:

    • Utilize a commercial AMPK kinase assay kit.

    • Incubate recombinant active AMPK enzyme with a specific substrate (e.g., a peptide containing the AMPK phosphorylation motif) in a kinase reaction buffer.

    • Add this compound at various concentrations to the reaction mixture. AMP is used as a positive control.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, quantify the amount of phosphorylated substrate, often through an ELISA-based method using a phospho-specific antibody.[2]

Mechanism of Action and Therapeutic Potential

The collective evidence strongly indicates that this compound's anti-cancer activity in drug-resistant settings is primarily mediated by its direct activation of AMPK.[1][2] This activation leads to the induction of autophagic cell death, a non-apoptotic form of programmed cell death.[2] This is particularly significant for cancers that have developed resistance to conventional chemotherapies by inactivating apoptotic pathways.[1]

Furthermore, in some cancer types like pancreatic cancer, the generation of reactive oxygen species (ROS) has been identified as an upstream event that contributes to AMPK activation by this compound.[4] This suggests that this compound may have a multi-faceted mechanism of action.

The ability of this compound to induce cell death in apoptosis-resistant and multidrug-resistant cancer cells highlights its potential as a lead compound for the development of new anticancer drugs.[2] Its selectivity for cancer cells over normal cells further enhances its therapeutic promise.

Conclusion and Future Directions

This compound represents a novel class of AMPK activators with significant potential for the treatment of drug-resistant cancers. Its ability to induce autophagic cell death in an apoptosis-independent manner provides a promising strategy to overcome a major hurdle in cancer chemotherapy. The data presented in this guide underscores the potent and selective anti-cancer properties of this compound.

Future research should focus on several key areas. In vivo studies are necessary to validate the efficacy of this compound in animal models of drug-resistant cancer. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, distribution, and optimal dosing regimens. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound analogs with improved potency, selectivity, and drug-like properties. Ultimately, the goal is to translate the promising preclinical findings of this compound into effective clinical therapies for patients with drug-resistant malignancies.

References

The Biosynthetic Pathway of Hernandezine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Molecular Journey from Precursor to a Promising Bioactive Alkaloid

Introduction

Hernandezine, a complex bisbenzylisoquinoline alkaloid (bisBIA), has garnered significant attention within the scientific community for its diverse pharmacological activities. Found primarily in plant species of the Thalictrum genus, this natural product showcases a unique molecular architecture that contributes to its therapeutic potential.[1] For researchers in drug development and natural product chemistry, a thorough understanding of the biosynthetic pathway of this compound is paramount. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, from its primary metabolic precursors to the final enzymatic steps that forge its intricate structure. This document is intended to serve as a valuable resource for scientists seeking to harness this pathway for synthetic biology applications, metabolic engineering, and the discovery of novel therapeutic agents.

The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2] These precursors undergo a crucial condensation reaction to form the foundational scaffold of all benzylisoquinoline alkaloids, (S)-norcoclaurine. Subsequent modifications, including methylation and hydroxylation, give rise to a diverse array of benzylisoquinoline alkaloid (BIA) monomers.

The defining step in the formation of this compound is the oxidative coupling of two specific BIA monomers, believed to be (S)-N-methylcoclaurine. This critical dimerization is catalyzed by a specific class of enzymes known as cytochrome P450s, which are responsible for the formation of the characteristic bisbenzylisoquinoline structure.[3][4] While the general pathway for bisBIA biosynthesis is established, the precise enzymes and regulatory mechanisms governing this compound formation in Thalictrum species are still areas of active investigation.

This guide will delve into the known and proposed steps of the this compound biosynthetic pathway, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular transformations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the benzylisoquinoline alkaloid (BIA) monomer, (S)-N-methylcoclaurine, and the subsequent dimerization of these monomers to yield the final this compound molecule.

Stage 1: Biosynthesis of the (S)-N-methylcoclaurine Monomer

The journey from the primary metabolite L-tyrosine to the BIA monomer (S)-N-methylcoclaurine involves a series of well-characterized enzymatic steps.

  • Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): The pathway initiates with the conversion of L-tyrosine into both dopamine and 4-HPAA. Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to form dopamine. In a parallel branch, tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then decarboxylated and oxidized to yield 4-HPAA.

  • Pictet-Spengler Condensation to (S)-Norcoclaurine: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). This Pictet-Spengler reaction forms the core benzylisoquinoline scaffold, yielding (S)-norcoclaurine.[2]

  • Methylation and Hydroxylation Steps: Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to produce (S)-N-methylcoclaurine. These modifications are catalyzed by specific methyltransferases and cytochrome P450 enzymes, respectively. The precise sequence of these events can vary between plant species, but generally involves the N-methylation of the secondary amine and O-methylation of the hydroxyl groups.

This compound Monomer Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Norcoclaurine Synthase (NCS) Four_HPAA->S_Norcoclaurine S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Norcoclaurine->S_N_Methylcoclaurine Methyltransferases & Cytochrome P450s

Caption: Biosynthesis of the (S)-N-methylcoclaurine monomer.
Stage 2: Dimerization to this compound

The crucial step in the formation of this compound is the oxidative coupling of two (S)-N-methylcoclaurine monomers.

Oxidative Coupling: This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family. These enzymes facilitate the formation of a carbon-oxygen or carbon-carbon bond between the two monomer units, leading to the characteristic bisbenzylisoquinoline structure of this compound. While the exact CYP80 isozyme responsible for this compound synthesis in Thalictrum has not yet been definitively identified, it is the key catalyst in this final biosynthetic step.

This compound Dimerization S_N_Methylcoclaurine1 (S)-N-Methylcoclaurine This compound This compound S_N_Methylcoclaurine1->this compound Cytochrome P450 (CYP80 Family) S_N_Methylcoclaurine2 (S)-N-Methylcoclaurine S_N_Methylcoclaurine2->this compound

Caption: Dimerization of (S)-N-methylcoclaurine to form this compound.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information on enzyme kinetics, such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat), for the specific enzymes involved in the Thalictrum pathway is not yet available. Similarly, data on in planta precursor concentrations and product yields for this compound are yet to be reported.

The following table summarizes the types of quantitative data that are crucial for a complete understanding of the this compound biosynthetic pathway and represent key areas for future research.

Parameter Description Significance Status
Enzyme Kinetics (Km, kcat) Michaelis-Menten constant and turnover number for key enzymes (e.g., NCS, Methyltransferases, CYP450).Provides insights into enzyme-substrate affinity and catalytic efficiency, crucial for metabolic modeling and engineering.Not Available
Precursor Concentrations In planta concentrations of L-tyrosine, dopamine, 4-HPAA, and (S)-N-methylcoclaurine in Thalictrum species.Helps to identify potential rate-limiting steps and bottlenecks in the biosynthetic pathway.Not Available
Product Yield The amount of this compound produced per unit of plant tissue or cell culture.Essential for evaluating the efficiency of the natural pathway and for optimizing production in engineered systems.Not Available
Gene Expression Levels Transcript abundance of the genes encoding the biosynthetic enzymes under different conditions.Correlates gene activity with alkaloid production and can reveal regulatory mechanisms.Not Available

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established and cutting-edge experimental techniques. The following protocols provide a general framework for the key experiments required to fully characterize this pathway.

Protocol 1: Identification and Characterization of Biosynthetic Genes

This protocol outlines a general workflow for identifying the genes encoding the enzymes of the this compound pathway using a transcriptomics approach.

Gene_Discovery_Workflow Plant_Material Thalictrum sp. Tissue (High this compound Content) RNA_Seq RNA Sequencing (Transcriptome Assembly) Plant_Material->RNA_Seq Co_expression Co-expression Analysis (Identify candidate genes co-expressed with known BIA pathway genes) RNA_Seq->Co_expression Gene_Cloning Candidate Gene Cloning (PCR amplification and vector insertion) Co_expression->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays (Incubate recombinant protein with putative substrates) Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR to confirm product identity) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization Product_Analysis->Functional_Characterization

Caption: Workflow for biosynthetic gene discovery.

Methodology:

  • Plant Material and RNA Extraction: Collect tissue from a Thalictrum species known to produce high levels of this compound. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, ensuring high quality and purity.

  • RNA Sequencing and Transcriptome Assembly: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina). Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Co-expression Analysis: Identify transcripts homologous to known benzylisoquinoline alkaloid biosynthetic genes (e.g., NCS, methyltransferases) within the assembled transcriptome. Perform a co-expression analysis to find other genes that show a similar expression pattern across different tissues or conditions. This will generate a list of candidate genes for the this compound pathway, including the putative cytochrome P450.

  • Gene Cloning and Heterologous Expression: Design primers to amplify the full-length coding sequences of the candidate genes. Clone the PCR products into an appropriate expression vector. Transform the expression constructs into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

  • Enzyme Assays: Induce protein expression in the heterologous host and purify the recombinant enzymes. Perform in vitro enzyme assays by incubating the purified protein with the presumed substrate (e.g., (S)-N-methylcoclaurine for the CYP450) and necessary co-factors (e.g., NADPH and a P450 reductase for the CYP450).

  • Product Identification: Analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product. For definitive structural confirmation, scale up the reaction and purify the product for analysis by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to confirm the precursors and intermediates of a biosynthetic pathway.

Methodology:

  • Synthesis of Labeled Precursors: Synthesize isotopically labeled versions of the presumed precursors, such as 13C- or 14C-labeled L-tyrosine or (S)-N-methylcoclaurine.

  • Feeding Studies: Administer the labeled precursor to Thalictrum plantlets, cell cultures, or tissue slices. This can be done by adding the precursor to the growth medium or by direct injection.

  • Incubation and Extraction: Allow the plant material to metabolize the labeled precursor for a specific period. After incubation, harvest the tissue and perform an alkaloid extraction.

  • Analysis of Labeled Products: Separate the extracted alkaloids using high-performance liquid chromatography (HPLC). Analyze the fractions containing this compound for the incorporation of the isotopic label using a mass spectrometer (for stable isotopes) or a scintillation counter (for radioisotopes). The position of the label within the this compound molecule can be determined by NMR spectroscopy or by chemical degradation followed by analysis of the fragments.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the chemical ingenuity of plants. While the general framework of bisbenzylisoquinoline alkaloid biosynthesis provides a solid foundation for understanding its formation, significant research is still required to elucidate the specific details of the this compound pathway in Thalictrum species. The identification and characterization of the precise cytochrome P450 enzyme responsible for the dimerization of (S)-N-methylcoclaurine is a key objective for future research.

The application of modern multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the complete set of genes and enzymes involved in this compound biosynthesis and in unraveling its regulatory networks. Furthermore, the elucidation of this pathway will open up new avenues for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. By transferring the biosynthetic genes into microbial hosts such as E. coli or yeast, it may be possible to create cellular factories for the on-demand production of this valuable alkaloid, thus providing a reliable and scalable source for further pharmacological investigation and drug development. The in-depth knowledge of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also empower the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Hernandezine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Hernandezine, a bisbenzylisoquinoline alkaloid, in cell culture experiments. The information is intended to guide researchers in preparing and utilizing this compound for in vitro studies, particularly in cancer research.

Data Presentation: Solubility and Working Concentrations

The following table summarizes key quantitative data for the preparation and application of this compound solutions in cell culture.

ParameterValueSolventSource(s)
Stock Solution Concentration 50 mM - 100 mMDimethyl Sulfoxide (DMSO)[1][2][3]
Storage Temperature -80 °CN/A[2]
Typical Working Concentration Range 1 µM - 40 µMCell Culture Medium[4]
Example Working Concentration 10 µMCell Culture Medium[2][3]
Reported IC50 Values 47.7 µM (Capan-1 cells)40.1 µM (SW1990 cells)Cell Culture Medium[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for experiments.

Materials:

  • This compound powder (Molecular Weight: 652.79 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound: To prepare a 50 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution: Mass (mg) = 0.050 mol/L x 0.001 L x 652.79 g/mol x 1000 mg/g = 32.64 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile cryovial. This is crucial for preventing contamination in cell cultures.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).

    • Store the aliquots at -80°C for long-term stability.[2]

Protocol 2: Preparation of a 10 µM this compound Working Solution

This protocol describes the dilution of the concentrated stock solution into a working solution for direct application to cell cultures.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. The following formula can be used (C1V1 = C2V2):

    • C1 = Concentration of stock solution (50 mM or 50,000 µM)

    • V1 = Volume of stock solution to be added (?)

    • C2 = Desired final concentration (10 µM)

    • V2 = Final volume of the working solution (e.g., 1 mL or 1000 µL)

    V1 = (C2 x V2) / C1 = (10 µM x 1000 µL) / 50,000 µM = 0.2 µL

  • Serial Dilution (Recommended): Directly pipetting very small volumes like 0.2 µL can be inaccurate. It is best practice to perform a serial dilution.

    • Step 3a (Intermediate Dilution): Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Step 3b (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final working concentration of 10 µM.

  • Addition to Cells:

    • Gently mix the final working solution.

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

    • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Mandatory Visualizations

Experimental Workflow: this compound Solution Preparation

G cluster_stock Stock Solution Preparation (50 mM) cluster_working Working Solution Preparation (10 µM) weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare 100 µM Intermediate Dilution thaw->intermediate final Prepare 10 µM Final Dilution in Medium intermediate->final treat Treat Cells final->treat

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound-Induced Autophagy

G This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS induces AMPK AMPK This compound->AMPK activates ROS->AMPK activates mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates Autophagy Autophagy mTOR->Autophagy inhibits CellDeath Autophagic Cell Death Autophagy->CellDeath leads to

Caption: this compound activates the ROS/AMPK pathway to induce autophagy.

References

Application Notes and Protocols: Assaying for Autophagic Flux in Hernandezine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a potent inducer of autophagy, demonstrating significant anti-cancer activity in a variety of cancer cell lines.[1][2][3][4] It primarily functions as a novel activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][3] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, thereby initiating the autophagic process.[1][5][6][7] Furthermore, studies have indicated that this compound can induce autophagic cell death, even in drug-resistant cancers, making it a promising candidate for therapeutic development.[1][2][3] Some evidence also suggests that at later stages, this compound may impair autophagic flux by disrupting lysosomal function.[8][9]

These application notes provide detailed protocols for assessing autophagic flux in cells treated with this compound. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[10] Measuring autophagic flux is crucial to understanding the full impact of a compound on this dynamic cellular process. The following protocols outline key assays for monitoring autophagic flux: LC3-II turnover by Western blot, analysis of the autophagic substrate p62/SQSTM1, and visualization of autophagosome-lysosome fusion using tandem fluorescent mRFP-GFP-LC3.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeMean IC50 (µM)Citation
A549Lung Cancer7.59[3]
HepG2Liver Cancer7.42[3]
Hep3BLiver Cancer6.71[3]
H1299Lung Cancer6.74[3]
Capan-1Pancreatic Cancer47.7[11][12]
SW1990Pancreatic Cancer40.1[11][12]
Table 2: Effect of this compound on LC3-II Levels
Cell LineThis compound Concentration (µM)Treatment Duration (h)Fold Change in LC3-II (relative to control)Citation
HeLa1024Increased[3]
Capan-11-4024Dose-dependent increase[11][12]
SW19901-4024Dose-dependent increase[11][12]

Signaling Pathway

Hernandezine_Autophagy_Pathway This compound-Induced Autophagy Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Ulk1_complex Ulk1 Complex mTORC1->Ulk1_complex inhibits Autophagosome Autophagosome Formation Ulk1_complex->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion

Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the initiation of autophagosome formation.

Experimental Protocols

LC3-II Turnover Assay by Western Blot

This assay measures the accumulation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux. An increase in LC3-II levels in the presence of inhibitors compared to their absence indicates an active autophagic flux.

Workflow:

LC3_Turnover_Workflow LC3-II Turnover Assay Workflow cell_culture Seed and culture cells treatment Treat cells with this compound ± Lysosomal Inhibitors (e.g., Bafilomycin A1) cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary anti-LC3 antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Densitometry analysis of LC3-II bands detection->analysis

Caption: Step-by-step workflow for the LC3-II turnover assay by Western blot.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and culture to 70-80% confluency.

  • Treatment:

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[3]

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.[8]

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH) using densitometry software.[3]

    • Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay by Western Blot

p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels is indicative of increased autophagic flux.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LC3-II Turnover Assay protocol (lysosomal inhibitors are not typically used for this primary assay but can be included as a control to show p62 accumulation).

  • Cell Lysis and Protein Quantification: Follow steps 3 and 4 as described in the LC3-II Turnover Assay protocol.

  • SDS-PAGE and Western Blotting:

    • Follow the Western blotting procedure as described in step 5 of the LC3-II Turnover Assay protocol.

    • Incubate the membrane with a primary antibody against p62/SQSTM1 (1:1000 dilution) overnight at 4°C.[11][13]

    • Use an antibody against a loading control (e.g., β-actin) on the same membrane.

  • Detection and Analysis:

    • Detect and quantify the band intensities for p62 and the loading control.

    • A decrease in the p62/loading control ratio in this compound-treated cells compared to untreated cells indicates an increase in autophagic flux.[1][14]

Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay allows for the visualization of autophagic flux. Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral pH environments like the autophagosome, both fluorophores are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal remains, leading to the appearance of red puncta. An increase in red-only puncta indicates successful autophagosome-lysosome fusion and thus, active autophagic flux.[15][16]

Workflow:

mRFP_GFP_LC3_Workflow mRFP-GFP-LC3 Assay Workflow transfection Transfect cells with mRFP-GFP-LC3 plasmid treatment Treat with this compound transfection->treatment fixation Fix and mount cells treatment->fixation microscopy Fluorescence Microscopy fixation->microscopy analysis Quantify yellow and red puncta microscopy->analysis

Caption: Workflow for the tandem fluorescent mRFP-GFP-LC3 assay.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells on glass coverslips in a 24-well plate.

    • Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the construct for 24-48 hours.[3]

  • Treatment:

    • Treat the transfected cells with this compound (e.g., 10 µM) for the desired duration (e.g., 24 hours).[3]

    • Include an untreated control group.

  • Cell Fixation and Mounting:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.

  • Fluorescence Microscopy and Analysis:

    • Image the cells using a fluorescence or confocal microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).

    • Capture images from multiple random fields for each condition.

    • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.

    • An increase in the ratio of red to yellow puncta in this compound-treated cells compared to the control indicates an increase in autophagic flux.

Conclusion

References

Application Notes and Protocols: Isolation of Hernandezine from Thalictrum flavum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation and purification of the bisbenzylisoquinoline alkaloid, Hernandezine, from the roots of Thalictrum flavum. The methodologies outlined herein are based on established solvent extraction and chromatographic techniques. This guide includes detailed experimental procedures, a summary of expected yields, and visual diagrams of the experimental workflow and a relevant biological signaling pathway to facilitate understanding and replication.

Introduction

Thalictrum flavum, commonly known as yellow meadow-rue, is a plant belonging to the Ranunculaceae family. It is a rich source of various isoquinoline alkaloids, which are known for a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1]. Among these, this compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), inducing autophagic cell death in cancer cells, which makes it a compound of significant interest for drug development and biomedical research[2][3]. This protocol details the systematic procedure for extracting and isolating this compound for further study.

Experimental Protocols

Extraction of Total Alkaloids

This protocol is adapted from established methods for alkaloid extraction from Thalictrum species[4][5].

Materials:

  • Dried and powdered roots of Thalictrum flavum

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 0.1 N

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Cyclohexane

  • Rotary evaporator

  • Large glass percolator or extraction vessel

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Initial Solvent Extraction:

    • Macerate 300 g of dried, powdered roots of Thalictrum flavum with a 1:1 mixture of dichloromethane and methanol (CH₂Cl₂/MeOH, 3 L) at room temperature.

    • Filter the extract and repeat the extraction on the plant material two more times, first with methanol (3 L) and then with water (3 L)[4].

    • Combine the organic extracts (CH₂Cl₂/MeOH and MeOH).

  • Solvent Evaporation:

    • Concentrate the combined organic layers under reduced pressure using a rotary evaporator to yield a crude extract. An expected yield is approximately 23.7 g of crude extract from 300 g of starting material[4].

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in an acidic aqueous solution (0.1 N HCl).

    • Wash the acidic solution successively with cyclohexane and then dichloromethane to remove non-alkaloidal compounds. Discard the organic layers[4].

    • Make the remaining aqueous phase alkaline by adding ammonium hydroxide (NH₄OH) until the pH is between 8 and 10[6].

    • Extract the alkaline aqueous phase multiple times with chloroform (CHCl₃) to partition the tertiary alkaloids into the organic layer[4].

  • Final Concentration:

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the total tertiary alkaloid extract. From the initial crude extract, an expected yield is approximately 1.63 g of tertiary alkaloids[4].

Isolation of this compound by Column Chromatography

This part of the protocol uses multi-step column chromatography to separate this compound from the other alkaloids present in the extract[4][7].

Materials:

  • Total tertiary alkaloid extract

  • Silica gel 60 (70-230 mesh for VLC; 230-400 mesh for MPLC)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Diethylamine (DEA)

  • Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) system

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Subject the total tertiary alkaloid extract (1.63 g) to VLC over a silica gel column[4].

    • Elute the column with a solvent gradient starting from 100% dichloromethane (CH₂Cl₂) and gradually increasing the polarity by adding methanol (MeOH), up to a final ratio of 8:2 (CH₂Cl₂/MeOH)[4].

    • Collect the eluate in several fractions (e.g., 12 fractions, A-L) and monitor the separation using TLC[4].

  • Purification of this compound-Containing Fractions by MPLC:

    • Identify the fractions containing this compound by comparing their TLC profiles with a known standard or based on previously reported chromatographic behavior. This compound is known to be isolated from T. flavum[7].

    • While the specific fraction containing this compound from the initial VLC is not detailed in the provided results, a similar protocol for other bisbenzylisoquinoline alkaloids from T. flavum can be adapted. For instance, fractions E (191 mg) and F (432 mg) in a similar separation were further purified[4].

    • Pool the fractions suspected to contain this compound and subject them to MPLC over a silica gel column.

    • Use a solvent system such as hexane/EtOAc/DEA/MeOH for elution. A starting gradient could be similar to that used for other bisbenzylisoquinolines, for example, (73:20:5:2)[4].

    • Collect small fractions and monitor by TLC to isolate the pure compound.

  • Crystallization and Final Product:

    • Combine the pure fractions containing this compound and evaporate the solvent.

    • Recrystallize the residue from an appropriate solvent system (e.g., an ethanol solution) to obtain purified this compound[6].

Quantitative Data Summary

The following table summarizes the quantitative data from the extraction and isolation process as described in the literature[4].

ParameterValueReference
Starting Plant Material (Dried Roots)300 g[4]
Crude Extract Yield23.7 g[4]
Tertiary Alkaloid Extract Yield1.63 g[4]
VLC Fraction C Yield58 mg[4]
VLC Fraction E Yield191 mg[4]
VLC Fraction F Yield432 mg[4]

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation plant_material Dried & Powdered Thalictrum flavum Roots solvent_extraction Solvent Maceration (CH₂Cl₂/MeOH, MeOH, H₂O) plant_material->solvent_extraction evaporation1 Rotary Evaporation solvent_extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base Dissolve in 0.1 N HCl evaporation2 Rotary Evaporation acid_base->evaporation2 total_alkaloids Total Tertiary Alkaloids evaporation2->total_alkaloids vlc Vacuum Liquid Chromatography (VLC) total_alkaloids->vlc Gradient Elution mplc Medium Pressure Liquid Chromatography (MPLC) vlc->mplc This compound Purified this compound mplc->this compound

Caption: Workflow for the isolation of this compound.

This compound Signaling Pathway

G This compound This compound ros ROS Accumulation This compound->ros Induces ampk AMPK Activation (Phosphorylation) ros->ampk Regulates mtor mTOR Pathway (Inhibition) ampk->mtor Inhibits autophagy Autophagy Induction ampk->autophagy Induces mtor->autophagy (Negative Regulation) cell_death Autophagic Cell Death autophagy->cell_death Leads to

Caption: this compound-induced autophagic cell death pathway.

References

Application Notes and Protocols: Utilizing Hernandezine to Overcome Cisplatin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various cancers; however, the development of cisplatin resistance is a significant clinical challenge that leads to treatment failure.[1][2] Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a promising agent to counteract this resistance.[1][3] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in overcoming cisplatin resistance in cancer cell lines.

Mechanism of Action

This compound overcomes drug resistance through two primary, interconnected mechanisms:

  • Induction of Autophagic Cell Death via AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK).[1][4] AMPK activation triggers autophagy, a cellular process of degradation and recycling.[4] In apoptosis-resistant cancer cells, this compound-induced autophagy leads to autophagic cell death, providing an alternative pathway to eliminate cancer cells that are resistant to traditional apoptosis-inducing chemotherapeutics.[1][4] This process is dependent on the autophagy-related gene 7 (Atg7).[4] The activation of AMPK by this compound also leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[5]

  • Inhibition of ABCB1-Mediated Drug Efflux: this compound is a selective inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] Overexpression of ABCB1 is a common mechanism of multidrug resistance (MDR), where cancer cells actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[3] By inhibiting ABCB1, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby resensitizing resistant cancer cells to these drugs.[3]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMean IC50 (µM)
A549Lung7.59
HepG2Liver7.42
Hep3BLiver6.71
H1299Lung6.74
HeLaCervical>10
MCF-7Breast>10
PC3Prostate>10

Data extracted from studies on the cytotoxic effects of this compound.[4]

Table 2: Effect of this compound in Combination with Autophagy Inhibitors on Pancreatic Cancer Cell Viability

Cell LineTreatmentEffect on Cell Death
Capan-130 µM this compound + 10 nM Bafilomycin A1Inhibition of this compound-induced cell death
Capan-130 µM this compound + 100 µM HydroxychloroquineInhibition of this compound-induced cell death
SW199050 µM this compound + 10 nM Bafilomycin A1Inhibition of this compound-induced cell death
SW199050 µM this compound + 100 µM HydroxychloroquineInhibition of this compound-induced cell death

This table summarizes the findings that autophagy inhibitors can block this compound-induced cell death, confirming the role of autophagy in its mechanism.[5]

Signaling Pathways and Experimental Workflow

G This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces CellDeath CellDeath Autophagy->CellDeath Leads to CisplatinResistance CisplatinResistance CellDeath->CisplatinResistance Overcomes

Caption: this compound signaling pathway in overcoming cisplatin resistance.

G cluster_assays Downstream Assays start Start: Culture Cisplatin-Resistant and Parental Cancer Cells treat Treat cells with: 1. Vehicle Control 2. Cisplatin alone 3. This compound alone 4. Cisplatin + this compound start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis protein Protein Expression (Western Blot for AMPK, mTOR, ABCB1, LC3) incubate->protein autophagy_viz Autophagy Visualization (GFP-LC3 Puncta) incubate->autophagy_viz analyze Analyze Data: Compare IC50 values, apoptosis rates, and protein levels viability->analyze apoptosis->analyze protein->analyze autophagy_viz->analyze end End: Determine this compound's Efficacy in Reversing Resistance analyze->end

Caption: Experimental workflow for evaluating this compound's potential.

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: A549 (non-small cell lung cancer) and cisplatin-resistant A549/DDP cells. Other relevant cell lines can be used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cisplatin Maintenance: For A549/DDP cells, maintain a low concentration of cisplatin (e.g., 1 µM) in the culture medium to retain resistance. Remove cisplatin from the medium 24 hours before experiments.

  • This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. The final DMSO concentration in experiments should be less than 0.1%.

  • Cisplatin: Prepare a stock solution in sterile, nuclease-free water and store at 4°C.

2. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound and/or cisplatin on cell proliferation.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48-72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 values.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by the treatments.

  • Procedure:

    • Seed cells in a 6-well plate and treat as described for the viability assay.

    • After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

4. Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins in the signaling pathways.

  • Procedure:

    • Treat cells in 6-well plates with the desired concentrations of this compound and/or cisplatin.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-ABCB1, anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Autophagy Visualization (GFP-LC3 Transfection and Fluorescence Microscopy)

This protocol allows for the visualization of autophagosome formation.

  • Procedure:

    • Transfect cells with a GFP-LC3 plasmid using a suitable transfection reagent.

    • Allow the cells to recover for 24 hours.

    • Treat the transfected cells with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Observe the formation of GFP-LC3 puncta (dots) using a fluorescence microscope. An increase in the number of puncta per cell indicates the induction of autophagy.[4]

This compound presents a multi-faceted approach to overcoming cisplatin resistance in cancer cells. By inducing autophagic cell death and inhibiting drug efflux pumps, it can restore sensitivity to conventional chemotherapy. The protocols outlined above provide a framework for researchers to investigate and validate the potential of this compound as an adjuvant therapy in the treatment of cisplatin-resistant cancers.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Hernandezine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Hernandezine in mouse models of metabolic disease and cancer. The information is compiled from peer-reviewed studies to assist in the design and execution of preclinical research involving this promising natural compound.

Core Principle: AMPK Activation

This compound, a bisbenzylisoquinoline alkaloid, functions primarily as an activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. By activating AMPK, this compound influences downstream signaling pathways, such as the mTOR pathway, to induce autophagy and apoptosis in cancer cells and improve glucose metabolism in diabetic models.

Signaling Pathway of this compound-Mediated AMPK Activation

The primary mechanism of this compound's action is through the activation of the AMPK signaling pathway, which subsequently inhibits the mTOR pathway, a key regulator of cell growth and proliferation. In some cancer cell types, this process is also linked to the generation of reactive oxygen species (ROS).

Hernandezine_Signaling This compound This compound ROS ROS Generation This compound->ROS AMPK AMPK Activation This compound->AMPK Apoptosis Apoptosis This compound->Apoptosis ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction AMPK->Autophagy mTOR->Autophagy | CellDeath Autophagic Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: this compound activates AMPK, leading to mTOR inhibition and induction of autophagy. In some contexts, this is preceded by ROS generation.

In Vivo Dosing Protocols

Metabolic Disease Models (Type 2 Diabetes)

In studies involving mouse models of type 2 diabetes, such as db/db mice and diet-induced obese (DIO) mice, this compound has been shown to effectively reduce body weight and blood glucose levels through long-term oral administration.

Experimental Workflow for Diabetes Models

Diabetes_Workflow Model Diabetic Mouse Model (db/db or DIO) Treatment Oral Gavage with This compound Model->Treatment Monitoring Monitor Body Weight & Blood Glucose Treatment->Monitoring Analysis Endpoint Analysis: - Glucose Disposal - Lipogenesis Monitoring->Analysis

Caption: Workflow for evaluating this compound in diabetic mouse models.

Quantitative Dosing Data

ParameterDetailsReference
Mouse Models db/db mice, Diet-Induced Obese (DIO) mice
Administration Route Oral Gavage
Dosage Not specified in abstract, long-term treatment implied
Frequency Not specified in abstract
Duration Long-term
Vehicle Not specified in abstract
Observed Effects Reduced body weight, reduced blood glucose, increased glucose disposal, reduced lipogenesis

Detailed Protocol: Oral Administration in Diabetic Mouse Models

This protocol is based on the study by Bai et al. (2022).

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimate db/db or DIO mice to the housing facility for at least one week prior to the experiment.

  • Preparation of this compound Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice, with a typical administration volume of 10 mL/kg.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus and slowly administer the this compound suspension.

  • Monitoring:

    • Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).

    • Observe the general health of the animals daily.

Cancer Models (Hepatocellular Carcinoma Xenograft)

This compound has demonstrated anti-tumor effects in vivo in a hepatocellular carcinoma (HCC) xenograft model.

Experimental Workflow for Xenograft Model

Cancer_Workflow Implantation Subcutaneous Injection of HepG2 or Hep3B cells Treatment Intragastric Administration of this compound Implantation->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint Endpoint: - Excise and Weigh Tumor Measurement->Endpoint

Caption: Workflow for assessing this compound efficacy in a cancer xenograft model.

Quantitative Dosing Data

ParameterDetailsReference
Mouse Model Nude mice with HepG2 or Hep3B cell xenografts
Administration Route Intragastric administration (oral gavage)
Dosage 50 mg/kg
Frequency Daily (inferred)
Duration 28 days
Vehicle Not specified
Observed Effects Significant suppression of tumor volume and weight

Detailed Protocol: Oral Administration in an HCC Xenograft Mouse Model

This protocol is based on the study by Fan et al. (2023).

Materials:

  • This compound

  • Vehicle for oral gavage

  • Nude mice

  • HepG2 or Hep3B human hepatocellular carcinoma cells

  • Matrigel (or similar)

  • Calipers

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Harvest HepG2 or Hep3B cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10^7 cells into the right flank of each nude mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size.

    • Randomize mice into control and treatment groups.

  • This compound Administration:

    • Prepare the this compound suspension as described in the diabetes protocol.

    • Administer 50 mg/kg of this compound via oral gavage daily for 28 days. The control group should receive the vehicle only.

  • Tumor and Body Weight Measurement:

    • Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Record the body weight of each mouse regularly to monitor toxicity.

  • Endpoint Analysis:

    • At day 28, euthanize the mice.

    • Excise the tumors and record their final weight.

Safety and Considerations

  • In the HCC xenograft model, this compound treatment was associated with slightly higher body weights compared to the control group, suggesting good tolerability at the effective dose.

  • The selection of an appropriate vehicle is crucial for ensuring consistent dosing and bioavailability. While not always specified in the literature, vehicles such as 0.5% carboxymethylcellulose sodium or a solution of DMSO, PEG300, and ethanol are commonly used for oral administration of hydrophobic compounds in mice.

  • Proper gavage technique is essential to prevent injury to the animals.

These application notes and protocols are intended as a guide. Researchers should optimize these protocols based on their specific experimental needs and in accordance with their institution's animal care and use guidelines.

Application Notes: Lentiviral-Based Assays to Monitor Autophagy in Response to Hernandezine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer. Hernandezine, a bisbenzylisoquinoline alkaloid, has been identified as a potent inducer of autophagic cell death in various cancer cell lines. Studies have shown that this compound activates AMP-activated protein kinase (AMPK), a key energy sensor, which subsequently induces autophagy. Monitoring the autophagic response to compounds like this compound is crucial for understanding their mechanism of action and therapeutic potential.

Lentiviral-based reporter assays offer a robust and reliable method for studying autophagy. They allow for the stable and homogenous expression of fluorescently tagged autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3), in a wide range of cell types, including those that are difficult to transfect. This document provides detailed protocols for using two common lentiviral reporters to monitor this compound-induced autophagy: GFP-LC3 for tracking autophagosome formation and the tandem mRFP-GFP-LC3 reporter for assessing autophagic flux.

Mechanism of this compound-Induced Autophagy

This compound induces autophagy primarily through the activation of the AMPK signaling pathway. Activated AMPK inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a major negative regulator of autophagy. Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the phagophore, the precursor to the autophagosome. This pathway highlights this compound as a promising agent for cancer therapy, particularly in apoptosis-resistant cancers.

G This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy (Autophagosome Formation) ULK1_Complex->Autophagy Initiates G cluster_prep Cell Preparation cluster_treat Treatment & Imaging cluster_analysis Data Analysis A Seed Cells B Lentiviral Transduction (GFP-LC3) A->B C Select & Expand Stable Cells B->C D Treat with This compound C->D E Fix Cells & Stain Nuclei (DAPI) D->E F Fluorescence Microscopy E->F G Image Acquisition F->G H Quantify GFP-LC3 Puncta G->H G cluster_prep Cell Preparation cluster_treat Treatment & Imaging cluster_analysis Data Analysis A Seed Cells B Lentiviral Transduction (mRFP-GFP-LC3) A->B C Generate Stable Cell Line B->C D Treat with This compound C->D E Live Cell Imaging or Fix & Mount D->E F Confocal Microscopy E->F G Acquire GFP & RFP Channel Images F->G H Quantify Yellow & Red Puncta G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Hernandezine Concentration for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hernandezine to modulate autophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce autophagy?

This compound is a bisbenzylisoquinoline alkaloid that has been shown to induce autophagy in various cancer cell lines. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a major negative regulator of autophagy. Some studies also suggest the involvement of reactive oxygen species (ROS) generation upstream of AMPK activation.

Q2: What is the optimal concentration of this compound to induce autophagy?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on published studies, a concentration range of 1-40 µM has been shown to be effective in inducing autophagy in various cancer cell lines. For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell type.

Q3: How long should I treat my cells with this compound?

The incubation time for this compound treatment can also vary. Studies have reported time-dependent effects on autophagy activation, with significant responses observed after 24 hours of treatment. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak autophagic response in your experimental system.

Q4: Does this compound affect autophagic flux?

Yes, a critical consideration when using this compound is its dual effect on the autophagy pathway. Evidence suggests that while this compound promotes the initial stages of autophagy (autophagosome formation), it can also impair the later stages of autolysosomal degradation. This leads to an accumulation of autophagosomes, a phenomenon known as blocked autophagic flux. This is important to consider when interpreting results, as an increase in autophagosome markers may not necessarily reflect increased autophagic clearance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant increase in LC3-II levels after this compound treatment. - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may not be long enough to induce a measurable response. - Poor antibody quality: The anti-LC3 antibody may not be sensitive enough.- Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). - Use a validated anti-LC3 antibody known to work well for Western blotting.
Simultaneous increase in both LC3-II and p62/SQSTM1 levels. - Blocked autophagic flux: this compound may be inhibiting the degradation of autophagosomes.- This is an expected outcome with this compound. To confirm the block in autophagic flux, use an autophagic flux assay. Co-treat cells with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the co-treated sample compared to this compound alone indicates that this compound is indeed blocking flux.
High background in fluorescence microscopy for GFP-LC3 puncta. - Overexpression of GFP-LC3: High levels of GFP-LC3 can lead to aggregate formation that is not related to autophagy. - Fixation/permeabilization issues: Improper sample preparation can cause artifacts.- Use a stable cell line with low, near-endogenous expression of GFP-LC3. - Optimize fixation and permeabilization protocols. For example, use 4% paraformaldehyde for fixation and a gentle permeabilization agent like saponin.
Inconsistent results between experiments. - Cell passage number: High passage numbers can alter cellular responses. - This compound stock solution degradation: Improper storage can lead to loss of activity. - Variability in cell density: Differences in cell seeding can affect the outcome.- Use cells within a consistent and low passage number range. - Prepare fresh this compound stock solutions in DMSO and store them in small aliquots at -20°C or -80°C, protected from light. - Ensure consistent cell seeding density across all experiments.

Data Presentation

Table 1: Recommended this compound Concentration Ranges in Various Cancer Cell Lines

Cell LineEffective Concentration RangeIC50 (Cell Viability)Reference(s)
Pancreatic (Capan-1, SW1990)1 - 40 µM40.1 - 47.7 µM
HeLa, MCF-7, PC-3, Hep3B, A549, H129910 µMNot specified
Melanoma (A375, B16)Not specifiedNot specified

Experimental Protocols

Western Blotting for LC3-I/II and p62/SQSTM1

This protocol is a standard method to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62/SQSTM1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for the indicated times.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate.

  • Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. A decrease in p62 levels suggests autophagic degradation.

Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method allows for the visualization of autophagosome formation in live or fixed cells.

Materials:

  • Cells stably or transiently expressing GFP-LC3

  • Glass-bottom dishes or coverslips

  • 4% Paraformaldehyde (for fixed-cell imaging)

  • Mounting medium with DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treat cells with this compound.

  • For live-cell imaging: Image the cells directly using a fluorescence microscope.

  • For fixed-cell imaging:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash cells with PBS.

    • Mount coverslips onto slides using mounting medium with DAPI.

  • Acquire images using appropriate filter sets for GFP and DAPI.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.

Mandatory Visualizations

Hernandezine_Autophagy_Pathway cluster_0 This compound Treatment cluster_1 Cellular Signaling cluster_2 Autophagy Induction (Early Stage) cluster_3 Autophagic Flux (Late Stage) This compound This compound ROS ROS Generation This compound->ROS AMPK AMPK Activation This compound->AMPK Degradation_Block Degradation Block This compound->Degradation_Block Inhibits ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagosome Autophagosome Formation (LC3-I to LC3-II conversion) mTOR->Autophagosome Inhibits Autolysosome Autolysosome Formation & Degradation Autophagosome->Autolysosome p62 p62 Accumulation Degradation_Block->p62 Leads to

Caption: this compound-induced autophagy signaling pathway.

Technical Support Center: Troubleshooting Western Blot for p-AMPK after Hernandezine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Western blots for phosphorylated AMP-activated protein kinase (p-AMPK) following treatment with hernandezine.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on AMPK phosphorylation?

A1: this compound is a novel AMPK activator. Studies have shown that this compound treatment leads to an increase in the phosphorylation of AMPK at Threonine 172 (Thr172) in various cell lines. This activation is a key part of its mechanism of action, inducing downstream effects such as autophagy. Therefore, you should expect to see an increase in the p-AMPK signal in your Western blots of this compound-treated samples compared to untreated controls.

Q2: I am not seeing an increase in p-AMPK signal after this compound treatment. What are the possible causes?

A2: Several factors could contribute to the lack of a detectable increase in p-AMPK signal:

  • Suboptimal this compound Concentration or Treatment Time: The concentration and treatment duration are critical for observing AMPK activation. For example, in some cancer cell lines, 10 μM of this compound has been shown to induce autophagy, which is linked to AMPK activation. In pancreatic cancer cells, concentrations from 1-40 μM have been used. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Cellular Context: The metabolic state of your cells can influence the basal level of AMPK activity and the cellular response to this compound.

  • Reagent Quality: Ensure that the this compound used is of high purity and has been stored correctly to maintain its activity.

  • Technical Issues with the Western Blot: Problems with sample preparation, antibody performance, or the blotting procedure itself can lead to weak or absent signals. Refer to the detailed troubleshooting guide below for specific solutions.

Q3: My p-AMPK antibody is showing high background or multiple non-specific bands. How can I resolve this?

A3: High background and non-specific bands are common issues in Western blotting, particularly with phospho-specific antibodies. Here are some troubleshooting steps:

  • Optimize Antibody Concentrations: Both primary and secondary antibody concentrations may be too high. It is recommended to perform a titration to find the optimal dilution.

  • Blocking Conditions: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk as a blocking agent, as milk contains phosphoproteins that can lead to non-specific binding. Try blocking with 5% BSA in TBST.

  • Washing Steps: Increase the duration and/or number of washes to remove non-specifically bound antibodies.

  • Sample Preparation: Tissue samples, especially from the liver, can be prone to high background when probing for p-AMPK. Proper lysis buffers and sonication can help mitigate this issue.

Q4: The bands for p-AMPK are very weak or faint. What can I do to improve the signal?

A4: Weak signals can be frustrating. Consider the following to enhance your p-AMPK bands:

  • Increase Protein Loading: Ensure you are loading a sufficient amount of protein. For whole-cell extracts, 20-40 µg per lane is a common starting point.

  • Use Fresh Lysates and Inhibitors: Proteases and phosphatases in your sample can degrade your target protein and remove the phosphate group. Always use freshly prepared lysates and include protease and phosphatase inhibitors in your lysis buffer.

  • Primary Antibody Incubation: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.

  • Use a Signal Enhancer Kit: Commercially available Western blot signal enhancers can help improve the detection of weak bands.

  • Check Transfer Efficiency: Confirm that your protein has been successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during p-AMPK Western blotting after this compound treatment.

Problem Potential Cause Recommended Solution
No Signal or Weak Signal Ineffective this compound Treatment Perform a dose-response (e.g., 1-40 µM) and time-course experiment to optimize treatment conditions for your cell line.
Low Protein Load Increase the amount of protein loaded per well to 20-40 µg. Use a positive control lysate known to express p-AMPK.
Protein Degradation/Dephosphorylation Prepare fresh cell lysates and always include a cocktail of protease and phosphatase inhibitors in the lysis buffer. Store lysates at -80°C if not used immediately.
Inefficient Protein Transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for large or small proteins.
Suboptimal Antibody Dilution Titrate the primary antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).
Inactive Detection Reagents Use fresh ECL substrates. Ensure the secondary antibody is not expired and is compatible with the primary antibody.
High Background Inappropriate Blocking Agent For phospho-antibodies, use 5% BSA in TBST for blocking instead of milk.
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.
Insufficient Washing Increase the number and duration of wash steps with TBST after antibody incubations.
Membrane Dried Out Ensure the membrane remains hydrated throughout the incubation and washing steps.
Non-Specific Bands Primary Antibody Cross-Reactivity Check the antibody datasheet for specificity. Use an antibody validated for your application. Consider trying a different p-AMPK antibody from a reputable supplier.
Protein Degradation Use fresh samples with protease inhibitors to prevent the formation of degradation product bands.
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody to check for non-specific binding.
Incorrect Band Size Post-Translational Modifications Glycosylation or other modifications can alter the apparent molecular weight of the protein.
Splice Variants Different isoforms of AMPKα (α1 and α2) exist and may have slightly different molecular weights.
Gel Electrophoresis Issues Ensure the gel percentage is appropriate for the molecular weight of AMPK (around 62 kDa).

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Culture and this compound Treatment: Plate cells to desired confluency. Treat with the determined optimal concentration and duration of this compound. Include an untreated (vehicle) control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Protocol for p-AMPK
Step Procedure Key Considerations
Sample Preparation Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.Ensure complete denaturation of proteins.
**

Validation & Comparative

A Comparative Analysis of Hernandezine and Other Isoquinoline Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental validation of Hernandezine, Berberine, Tetrandrine, and Palmatine.

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a focal point in the quest for novel therapeutic agents, particularly in oncology.[1][2] Their complex structures and varied biological activities have led to the investigation of numerous candidates for their anti-cancer properties.[2][3] Among these, this compound, a bisbenzylisoquinoline alkaloid, has emerged as a potent inducer of cell death in cancer cells, including those resistant to conventional therapies.[4] This guide provides a comprehensive comparison of the efficacy of this compound with other notable isoquinoline alkaloids—Berberine, Tetrandrine, and Palmatine—supported by experimental data and detailed methodologies.

Comparative Cytotoxicity

The anti-cancer efficacy of these alkaloids is primarily evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.

Table 1: Comparative IC50 Values (μM) of Isoquinoline Alkaloids Across Various Cancer Cell Lines

Cell LineCancer TypeThis compoundBerberineTetrandrinePalmatine
MCF-7 Breast-272.15[4], 25[5]21.76 (TetC)[6]5.126-5.805 µg/mL[3]
MDA-MB-231 Breast-16.7[7]1.18[8], 8.76 (TetC)[6]-
T47D Breast-25[5]-5.126-5.805 µg/mL[3]
ZR-75-1 Breast---5.126-5.805 µg/mL[3]
A549 Lung7.59[1]---
H1299 Lung6.74[1]---
HepG2 Liver7.42[1]---
Hep3B Liver6.71[1]---
PC3 Prostate--1.94[8]-
HeLa Cervical-245.18[4]--
HT29 Colon-52.37[4]--
Tca8113 Oral Squamous-218.52[4]--
CNE2 Nasopharyngeal-249.18[4]--
WM9 Melanoma--1.68[8]-
HEL Leukemia--1.57[8]-
K562 Leukemia----

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation time and specific assay protocols. TetC refers to Tetrandrine Citrate.

Mechanisms of Action: A Deeper Dive

While cytotoxicity data provides a quantitative measure of efficacy, understanding the underlying molecular mechanisms is crucial for drug development. This compound and its counterparts exhibit distinct yet sometimes overlapping pathways to induce cancer cell death.

This compound: A Potent AMPK Activator

This compound's primary mechanism of action is the direct activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] This activation triggers a cascade of events leading to autophagic cell death, a form of programmed cell death distinct from apoptosis.[4][8] This is particularly significant in the context of drug-resistant cancers, which are often apoptosis-resistant.[4] The this compound-induced autophagy is dependent on the energy- and autophagy-related gene 7 (Atg7).[4]

dot

Hernandezine_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates mTOR mTOR (mammalian target of rapamycin) AMPK->mTOR Inhibits Autophagy Autophagy Induction AMPK->Autophagy Promotes mTOR->Autophagy Inhibits CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: this compound signaling pathway leading to autophagic cell death.

Berberine: A Multi-faceted Alkaloid

Berberine, another well-studied isoquinoline alkaloid, also demonstrates the ability to activate AMPK.[9] Its anti-cancer effects are attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the regulation of various signaling pathways.[4][10] Berberine has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[4] It can arrest the cell cycle at the G2/M or G0/G1 phase, depending on the cancer cell line.[5]

Tetrandrine: Inducer of Apoptosis and Autophagy

Tetrandrine exerts its anti-cancer effects through the induction of both apoptosis and autophagy.[6][11] It can also inhibit cancer cell proliferation, migration, and invasion.[6] The molecular mechanisms involve the modulation of several signaling pathways, including the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[12][13]

Palmatine: Targeting Multiple Pathways

Palmatine exhibits a broad range of pharmacological activities, and its anti-cancer effects are mediated through the modulation of multiple signaling pathways.[3][14] These include the NF-κB/NLRP3, Nrf2/HO-1, and AMPK/mTOR pathways.[5] Palmatine has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.[15]

dot

Comparative_Pathways cluster_this compound This compound cluster_Berberine Berberine cluster_Tetrandrine Tetrandrine cluster_Palmatine Palmatine Her This compound Her_AMPK AMPK Her->Her_AMPK Her_Autophagy Autophagy Her_AMPK->Her_Autophagy Ber Berberine Ber_AMPK AMPK Ber->Ber_AMPK Ber_Apoptosis Apoptosis Ber->Ber_Apoptosis Ber_CellCycle Cell Cycle Arrest Ber->Ber_CellCycle Tet Tetrandrine Tet_PI3K_AKT PI3K/AKT/mTOR Tet->Tet_PI3K_AKT Tet_Apoptosis Apoptosis Tet_PI3K_AKT->Tet_Apoptosis Tet_Autophagy Autophagy Tet_PI3K_AKT->Tet_Autophagy Pal Palmatine Pal_Multi Multiple Pathways (NF-κB, Nrf2, AMPK) Pal->Pal_Multi Pal_Apoptosis Apoptosis Pal_Multi->Pal_Apoptosis Experimental_Workflow cluster_Assays Efficacy and Mechanism Assays Start Start: Cancer Cell Culture Treatment Treatment with Isoquinoline Alkaloids Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT GFP_LC3 GFP-LC3 Assay (Autophagy) Treatment->GFP_LC3 WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot DataAnalysis Data Analysis and IC50 Calculation MTT->DataAnalysis GFP_LC3->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Comparative Efficacy DataAnalysis->Conclusion

References

Comparative analysis of Hernandezine and liensinine in inducing autophagic cell death.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Hernandezine and Liensinine in Inducing Autophagic Cell Death

A Guide for Researchers and Drug Development Professionals

The induction of autophagic cell death in cancer cells represents a promising therapeutic strategy, particularly for apoptosis-resistant tumors. Among the natural compounds investigated for this purpose, the bisbenzylisoquinoline alkaloids this compound and Liensinine have emerged as significant modulators of autophagy. While structurally related, their mechanisms and ultimate effects on the autophagic process exhibit critical differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and drug development.

Mechanism of Action: A Tale of Two Alkaloids

This compound and Liensinine both influence autophagy, a cellular recycling process, but their primary mechanisms diverge significantly. This compound is predominantly characterized as an inducer of a complete autophagic process that culminates in cell death. In contrast, Liensinine demonstrates a more complex, context-dependent role, acting as both an autophagy inducer and, more notably, as a late-stage autophagy inhibitor.

  • This compound: This alkaloid functions as a direct activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy.[3][4][5] This initiates the full autophagic flux, from autophagosome formation to lysosomal degradation, ultimately resulting in autophagic cell death.[1][3] This process is often dependent on the generation of reactive oxygen species (ROS) and is effective even in cancer cells that are resistant to traditional apoptosis.[4][5][6]

  • Liensinine: The role of Liensinine is multifaceted. Some studies report its ability to induce autophagy through an AMPK-mTOR-dependent pathway, similar to this compound. However, a substantial body of evidence identifies Liensinine as a potent inhibitor of the final stage of autophagy.[7][8] It effectively blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of non-degraded autophagosomes.[7][8] This blockage is thought to occur by inhibiting the recruitment of the protein RAB7A to lysosomes.[7] By preventing the completion of the autophagic cycle, Liensinine induces cellular stress and sensitizes cancer cells to conventional chemotherapeutic agents, enhancing their apoptotic effects.[7][8][9]

Comparative Data on Autophagic Modulation

The following table summarizes the key differences in the autophagic response induced by this compound and Liensinine based on available experimental data.

ParameterThis compoundLiensinine
Primary Target Pathway Direct AMPK Activation: Leads to mTOR inhibition.[1][3][4]Dual Role: Can activate AMPK or inhibit PI3K/Akt pathway[10]; primarily known for blocking autophagosome-lysosome fusion.[7][8]
Overall Effect on Autophagy Inducer of Autophagic Flux: Promotes the complete autophagic process leading to cell death.[1][3]Late-Stage Inhibitor: Blocks autophagic flux, causing accumulation of autophagosomes.[7][8][11]
LC3-I to LC3-II Conversion Increases: Indicates formation of autophagosomes.[4][5]Increases: Indicates accumulation of autophagosomes due to blocked degradation.[7]
p62/SQSTM1 Levels Decreases: Indicates successful autophagic degradation.Increases: Indicates blockage of autophagic degradation.[7]
Autophagosome-Lysosome Fusion Permissive: Allows for the completion of autophagy.Inhibits: Blocks the final degradation step.[7][8]
Primary Outcome Induces Autophagic Cell Death: Directly kills cancer cells, including apoptosis-resistant ones.[1][2][12]Sensitizes Cells to Chemotherapy: Enhances the efficacy of other anticancer drugs by inducing autophagic stress.[7][8][9]
Cell Lines Studied HeLa, A549, MCF-7, PC3, HepG2, Capan-1, SW1990, A375.[1][4][12][13]MDA-MB-231, MCF-7, A549, SPC-A1, Gastric cancer cells.[7][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments used to characterize the effects of this compound and Liensinine.

Cell Viability and Cytotoxicity (MTT Assay)
  • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or Liensinine for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Analysis of Autophagy-Related Proteins (Western Blotting)
  • Principle: Detects and quantifies specific proteins in a sample to monitor changes in signaling pathways.

  • Protocol:

    • Treat cells with this compound or Liensinine as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62/SQSTM1, p-AMPK, p-mTOR, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Autophagic Flux Assay (RFP-GFP-LC3)
  • Principle: Differentiates between autophagosome formation and accumulation due to blocked degradation. The tandem RFP-GFP-LC3 reporter fluoresces yellow (RFP+GFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, as the GFP signal is quenched by low pH.

  • Protocol:

    • Transfect cells with the RFP-GFP-LC3 plasmid.

    • Treat the transfected cells with this compound or Liensinine.

    • Fix the cells with 4% paraformaldehyde.

    • Observe the cells under a confocal fluorescence microscope.

    • Interpretation:

      • This compound (Flux Inducer): An increase in both yellow and red puncta, indicating active formation and fusion with lysosomes.

      • Liensinine (Flux Inhibitor): A significant accumulation of yellow puncta with few or no red puncta, indicating a blockage of autophagosome-lysosome fusion.[7]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows.

Hernandezine_Pathway This compound This compound ROS ROS Generation This compound->ROS AMPK AMPK (Activation) This compound->AMPK ROS->AMPK mTOR mTOR (Inhibition) AMPK->mTOR Autophagy Autophagy Induction (Full Flux) mTOR->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: this compound induces autophagic cell death via ROS generation and direct AMPK activation.

Liensinine_Pathway cluster_induction Autophagy Induction cluster_inhibition Autophagy Inhibition Liensinine_induce Liensinine Autophagosome Autophagosome Formation Liensinine_induce->Autophagosome Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Degradation) CellDeath Enhanced Apoptotic Cell Death Fusion->Autolysosome Fusion->Autolysosome Blocked by Liensinine Chemo Chemotherapy Chemo->CellDeath

Caption: Liensinine blocks late-stage autophagy, sensitizing cancer cells to chemotherapy.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HeLa, MCF-7) treatment Treatment (this compound or Liensinine) start->treatment harvest Cell Harvesting & Lysis treatment->harvest microscopy Fluorescence Microscopy (Autophagic Flux) treatment->microscopy viability MTT Assay (Cell Viability) harvest->viability western Western Blot (Protein Expression) harvest->western analysis Data Analysis & Comparison viability->analysis western->analysis microscopy->analysis

Caption: General experimental workflow for comparing this compound and Liensinine.

References

Unveiling the Therapeutic Promise of Thalictrum Alkaloids: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Within the realm of natural products, alkaloids from the Thalictrum genus have emerged as a compelling source of bioactive compounds with a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the therapeutic potential of various Thalictrum alkaloids, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The genus Thalictrum, belonging to the Ranunculaceae family, encompasses a diverse group of perennial herbs that have been utilized in traditional medicine for centuries. Modern phytochemical investigations have revealed that these plants are rich in a variety of isoquinoline alkaloids, which are responsible for their therapeutic effects. These alkaloids have demonstrated significant potential in several key areas, including cancer, microbial infections, and hypertension. This review aims to consolidate the existing research to facilitate further exploration and development of these promising natural compounds.

Comparative Efficacy of Thalictrum Alkaloids

The therapeutic potential of Thalictrum alkaloids is underscored by their potent biological activities, as demonstrated in numerous preclinical studies. The following tables summarize the quantitative data on their anticancer and antimicrobial efficacy, providing a basis for comparing the potency of different compounds.

Anticancer Activity

The cytotoxic effects of Thalictrum alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

AlkaloidCancer Cell LineIC50 (µM)Reference
Thalicultratine CHL-60 (Human Leukemia)1.06[1]
Unnamed Aporphine Alkaloid (1)A549 (Human Lung Cancer)23.73
Unnamed Aporphine Alkaloid (1)MCF-7 (Human Breast Cancer)34.97
Unnamed Aporphine Alkaloid (3)A549 (Human Lung Cancer)28.45
Unnamed Aporphine Alkaloid (3)MCF-7 (Human Breast Cancer)29.14
Unnamed Aporphine Alkaloid (7)A549 (Human Lung Cancer)25.81
Unnamed Aporphine Alkaloid (7)MCF-7 (Human Breast Cancer)26.32
Isoquinoline Alkaloid (1)H460, H23, HTB-58, A549, H441, H2170 (Human Lung Cancer)< 20
Isoquinoline Alkaloid (2)H460, H23, HTB-58, A549, H441, H2170 (Human Lung Cancer)< 20
Aporphine Alkaloids (3-8)Glioma Stem Cells15-20 µg/mL
Thalfoliolosumine AU937 (Human Histiocytic Lymphoma)7.50[2]
Thalfoliolosumine BU937 (Human Histiocytic Lymphoma)6.97[2]
Known Compound 7HL-60 (Human Leukemia)0.93[2]
Known Compound 10HL-60 (Human Leukemia)1.69[2]
Antimicrobial Activity

Several Thalictrum alkaloids have exhibited inhibitory activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is used to quantify this activity.

Alkaloid(s)MicroorganismMIC (µg/mL)Reference
ThalicfoetineBacillus subtilis3.12
Benzophenanthridine Alkaloid (1)Staphylococcus aureus50
DihydrosanguinarineStaphylococcus aureus100
DihydrochelilutineStaphylococcus aureus25
Thalirabine, Thaliracebine, Thalfine, ThalfinineMycobacterium smegmatisActive[3]
Thalidasine, Homoaromoline, Thalrugosine, Thaliglucinone, Obamegine, Jatrorrhizine, ColumbamineMycobacterium smegmatis≤ 100[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the therapeutic effects of Thalictrum alkaloids is crucial for their development as drug candidates. Research has begun to elucidate the signaling pathways through which these compounds exert their anticancer effects, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Several Thalictrum alkaloids have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, the activation of p53, and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Thalictrum Alkaloids cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Thalictrum_Alkaloid Thalictrum Alkaloid p53 p53 Activation Thalictrum_Alkaloid->p53 Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Thalictrum_Alkaloid->Bcl2 Bax Bax (Pro-apoptotic) Activation Thalictrum_Alkaloid->Bax p53->Bax Mitochondria Mitochondrial Permeability Transition Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_arrest Thalictrum_Alkaloid Thalictrum Alkaloid (e.g., Thalicthuberine) Microtubule Microtubule Dynamics Thalictrum_Alkaloid->Microtubule Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for M_Phase M Phase (Mitosis) Mitotic_Spindle->M_Phase Required for G2M_Phase G2/M Phase G2M_Phase->M_Phase Cell_Cycle_Arrest Cell Cycle Arrest M_Phase->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Assessing the Toxicity Profile of Hernandezine in Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandezine, a bisbenzylisoquinoline alkaloid, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Primarily studied for its ability to induce autophagic cell death in various cancer cell lines, its toxicological profile in non-cancerous cells is a critical aspect of its potential therapeutic development.[1] This guide provides a comparative assessment of the available data on this compound's toxicity in non-cancerous cell lines, juxtaposed with its effects on malignant cells. The information presented herein is based on a review of existing in vitro studies, aiming to provide an objective overview for researchers and drug development professionals. It is important to note that the current body of research on the toxicity of this compound in non-cancerous cell lines is limited, with data predominantly available for the human liver hepatocyte cell line, LO2. Further research across a broader range of normal human cell lines is necessary to establish a comprehensive safety profile.

Comparative Cytotoxicity Data

The selective toxicity of a compound towards cancer cells over healthy cells is a key indicator of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a non-cancerous human cell line compared to a panel of human cancer cell lines, as determined by the MTT assay. A higher IC50 value indicates lower cytotoxicity.

Cell LineCell TypeIC50 (µM)Reference
Non-Cancerous
LO2Human Liver Hepatocyte65.1[1]
Cancerous
A549Lung Cancer7.59[1]
H1299Lung Cancer6.74[1]
HepG2Liver Cancer7.42[1]
Hep3BLiver Cancer6.71[1]
HeLaCervical Cancer-[1]
MCF-7Breast Cancer-[1]
PC3Prostate Cancer-[1]
Capan-1 (48h treatment)Pancreatic Cancer14.8
SW1990 (48h treatment)Pancreatic Cancer27.5

Note: Specific IC50 values for HeLa, MCF-7, and PC3 were not provided in the primary source, although potent cytotoxic effects were reported.[1]

Experimental Protocols

The data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[4][5][6]

MTT Cytotoxicity Assay Protocol (General)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 72 hours).[1] A control group treated with the solvent alone is included.

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, particularly in cancer cells, is the induction of autophagic cell death through the activation of AMP-activated protein kinase (AMPK).[1][3] AMPK is a crucial cellular energy sensor that, when activated, initiates a cascade of downstream signaling events.[7]

This compound-Induced AMPK Activation and Autophagy

Studies have shown that this compound directly activates AMPK.[1] This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR, in turn, initiates the process of autophagy, a cellular self-degradation mechanism. While this process is well-documented in cancer cells as a mechanism of cell death, it is also observed in non-cancerous LO2 cells, suggesting the autophagic effect of this compound is not cell-type specific.[1] However, the downstream consequences of sustained autophagy in non-cancerous cells at cytotoxic concentrations require further investigation.

Hernandezine_Signaling This compound This compound AMPK AMPK (Activation) This compound->AMPK mTOR mTOR (Inhibition) AMPK->mTOR Autophagy Autophagy (Induction) mTOR->Autophagy CellDeath Autophagic Cell Death (in Cancer Cells) Autophagy->CellDeath

Caption: this compound-induced signaling pathway leading to autophagy.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Non-cancerous cell line, e.g., LO2) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding HernandezinePrep 2. This compound Preparation (Stock solution and serial dilutions) Treatment 4. Treatment (Incubation with this compound) HernandezinePrep->Treatment CellSeeding->Treatment MTT_Assay 5. MTT Assay (Addition of MTT and solubilization) Treatment->MTT_Assay Absorbance 6. Absorbance Measurement (Microplate reader) MTT_Assay->Absorbance IC50 7. IC50 Calculation (Dose-response curve) Absorbance->IC50

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.